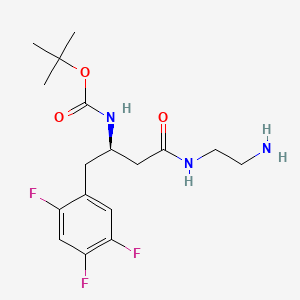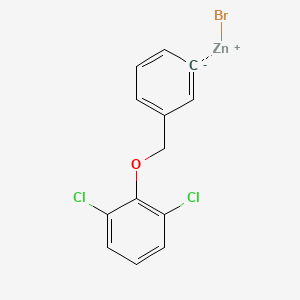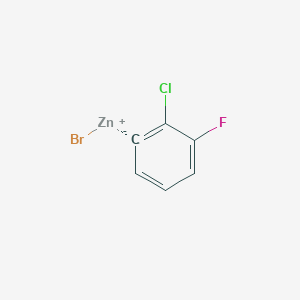
2-Chloro-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-chloro-3-fluorobromobenzene in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Applications De Recherche Scientifique
2-Chloro-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluorophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. The molecular targets in these reactions are typically organic halides or boronic acids, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ChlorophenylZinc bromide
- 3-FluorophenylZinc bromide
- 2-Bromo-3-fluorophenylZinc bromide
Uniqueness
2-Chloro-3-fluorophenylZinc bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent for the synthesis of a wide range of organic molecules .
Propriétés
Formule moléculaire |
C6H3BrClFZn |
|---|---|
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clé InChI |
VHIHSKYJDKRMLY-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


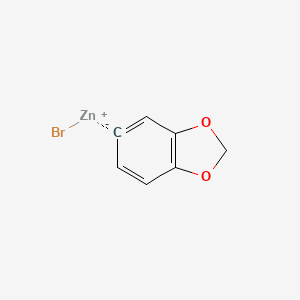
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
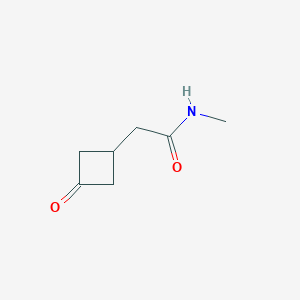
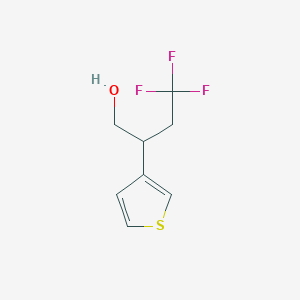
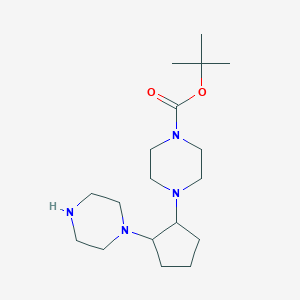

![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)

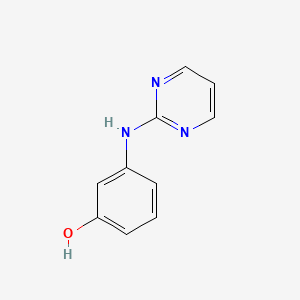
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
